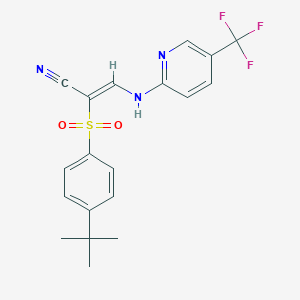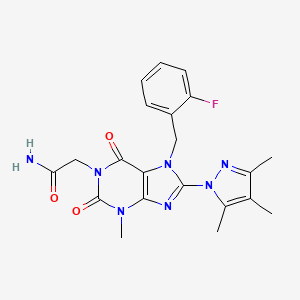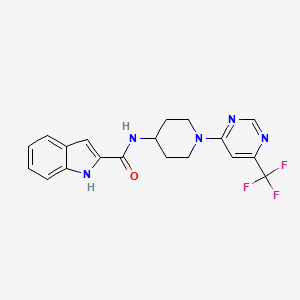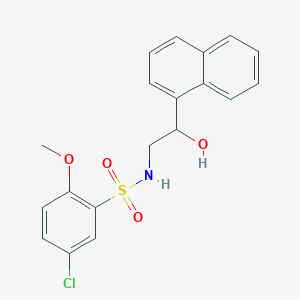
4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile” is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities . The presence of the dichlorophenyl group and the dicarbonitrile group could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the dichlorophenyl and dicarbonitrile groups. These groups could potentially participate in various intermolecular interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the dichlorophenyl and dicarbonitrile groups. These groups are often involved in nucleophilic substitution reactions or addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .科学研究应用
4-DPDC has been studied for its potential applications in medicine, agriculture, and materials science. In medicine, 4-DPDC has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells. In agriculture, 4-DPDC has been studied for its potential use as an insecticide and fungicide. In materials science, 4-DPDC has been studied for its potential use as a polymerizing agent.
作用机制
The exact mechanism of action of 4-DPDC is not yet fully understood. However, it is believed that 4-DPDC acts by inhibiting the activity of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, 4-DPDC has been found to interact with certain receptors, including the opioid receptor and the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DPDC have been studied in a variety of laboratory experiments. 4-DPDC has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to reduce the production of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, 4-DPDC has been found to inhibit the growth of certain cancer cells, including those of the colon, breast, and prostate.
实验室实验的优点和局限性
4-DPDC has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and can be synthesized in a relatively simple process. In addition, 4-DPDC has a wide range of potential applications in medicine, agriculture, and materials science. However, there are several limitations to using 4-DPDC in laboratory experiments. It is relatively expensive to synthesize and its exact mechanism of action is still not fully understood.
未来方向
Despite its potential applications, the exact mechanism of action of 4-DPDC is still not fully understood. Therefore, further research is needed to elucidate the exact mechanism of action of 4-DPDC and to identify potential therapeutic applications. In addition, further research is needed to explore the potential use of 4-DPDC as an insecticide and fungicide in agriculture, as well as its potential use as a polymerizing agent in materials science. Finally, further research is needed to explore the potential side effects of 4-DPDC, as well as its potential toxicity in humans.
合成方法
The synthesis of 4-DPDC is a multi-step process that begins with the reaction of 2,6-dichlorobenzaldehyde and 2,6-dimethylpyridine in the presence of sodium hydroxide. This reaction produces 2,6-dichloro-2,6-dimethylpyridine-3-carboxylic acid, which is then reacted with anhydrous ammonia to form the intermediate 2,6-dichloro-2,6-dimethylpyridine-3-carboxamide. This compound is then treated with carbon disulfide to form the desired product, 4-DPDC.
安全和危害
属性
IUPAC Name |
4-(2,6-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5,14,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWAFMOYVYOGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenoxy)propanoic acid](/img/structure/B2619179.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2619181.png)


![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2619192.png)

![4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2619194.png)
![4-[[[3-(4-Morpholinylsulfonyl)phenyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B2619196.png)




